2,3-Dihydroxybutanedioic acid;propane-1,2-diamine
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Overview
Description
2,3-Dihydroxybutanedioic acid;propane-1,2-diamine is a compound that combines the properties of two distinct chemical entities: 2,3-dihydroxybutanedioic acid and propane-1,2-diamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid using oxidizing agents such as potassium permanganate. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
For propane-1,2-diamine, the synthesis can be achieved through the hydrogenation of 1,2-dicyanopropane. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Industrial Production Methods
Industrially, 2,3-dihydroxybutanedioic acid is produced through the fermentation of glucose by certain strains of fungi, such as Aspergillus niger. This method is preferred due to its cost-effectiveness and high yield.
Propane-1,2-diamine is produced on an industrial scale by the catalytic hydrogenation of 1,2-dicyanopropane, similar to the laboratory synthesis but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalic acid.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Esterification: It reacts with alcohols to form esters.
Propane-1,2-diamine undergoes reactions such as:
Substitution: It can react with alkyl halides to form substituted amines.
Condensation: It can react with carbonyl compounds to form imines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate for oxidation reactions.
Reducing agents: Sodium borohydride for reduction reactions.
Alcohols: Methanol or ethanol for esterification reactions.
Alkyl halides: Methyl iodide for substitution reactions.
Carbonyl compounds: Formaldehyde for condensation reactions.
Major Products
Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.
Reduction of 2,3-dihydroxybutanedioic acid: Dihydroxybutanedioic acid.
Esterification of 2,3-dihydroxybutanedioic acid: Tartaric esters.
Substitution of propane-1,2-diamine: Substituted amines.
Condensation of propane-1,2-diamine: Imines.
Scientific Research Applications
2,3-Dihydroxybutanedioic acid is widely used in:
Chemistry: As a chiral resolving agent in stereochemistry.
Biology: As a chelating agent in biochemical assays.
Medicine: In the formulation of effervescent tablets and as an antioxidant.
Industry: In the production of tartaric acid derivatives used in food and beverages.
Propane-1,2-diamine is used in:
Chemistry: As a building block in organic synthesis.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: In the manufacture of polymers and resins.
Mechanism of Action
2,3-Dihydroxybutanedioic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various biochemical assays and industrial processes.
Propane-1,2-diamine acts as a nucleophile in chemical reactions, attacking electrophilic centers and forming new chemical bonds. This reactivity is harnessed in organic synthesis to create a wide range of compounds.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybutanedioic acid: Similar compounds include malic acid and citric acid, which also possess multiple hydroxyl and carboxyl groups.
Propane-1,2-diamine: Similar compounds include ethylenediamine and 1,3-diaminopropane, which also contain multiple amine groups.
Uniqueness
2,3-Dihydroxybutanedioic acid is unique due to its chiral nature, making it valuable in stereochemistry for resolving racemic mixtures. Propane-1,2-diamine is unique due to its specific reactivity as a nucleophile, allowing for the synthesis of a diverse array of compounds.
Properties
Molecular Formula |
C7H16N2O6 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;propane-1,2-diamine |
InChI |
InChI=1S/C4H6O6.C3H10N2/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3H,2,4-5H2,1H3 |
InChI Key |
GMEKUQIZTKWBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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